

Application Notes: Synthesis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,6-Dichloro-2-methylpyrimidine**

Cat. No.: **B042779**

[Get Quote](#)

Introduction

4,6-dichloro-2-methylpyrimidine is a pivotal chemical intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals.^{[1][2]} Its utility is most notably demonstrated as a key building block in the production of the antihypertensive drug moxonidine and the targeted cancer therapy agent dasatinib.^{[1][3]} Furthermore, its reactive nature allows for its application in the agrochemical sector for creating herbicides, fungicides, and insecticides.^[4] This document provides a detailed protocol for the synthesis of **4,6-dichloro-2-methylpyrimidine**, intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Safety Information

A thorough understanding of the chemical properties and safety hazards is crucial before commencing any synthesis.

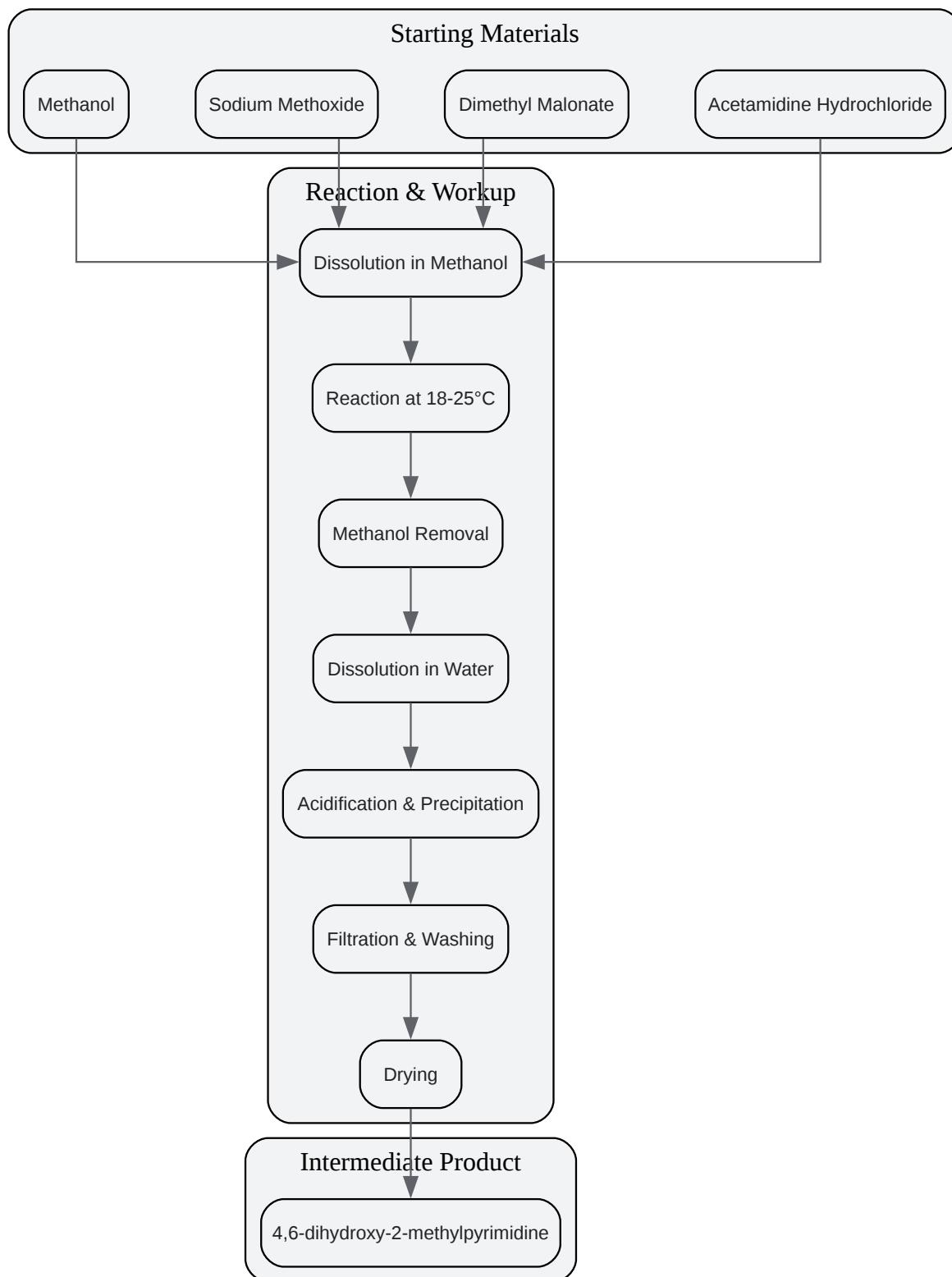
Property	Value
Chemical Formula	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.00 g/mol
Appearance	White to off-white crystalline solid[4]
CAS Number	1780-26-3
Melting Point	41.5-45.5 °C[5]
Solubility	Insoluble in water; Soluble in ethanol, dimethyl sulfoxide, chloroform, and ether[3]
Hazard Statements	H302: Harmful if swallowed[6][7] H317: May cause an allergic skin reaction[6][7] H314: Causes severe skin burns and eye damage[8][9] H411: Toxic to aquatic life with long lasting effects[6][7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6] P273: Avoid release to the environment[6] P280: Wear protective gloves/protective clothing/eye protection/face protection[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

Experimental Protocol: Two-Step Synthesis

A common and effective method for synthesizing **4,6-dichloro-2-methylpyrimidine** involves a two-step process. The first step is the formation of the intermediate, 4,6-dihydroxy-2-methylpyrimidine, followed by a chlorination step to yield the final product.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the cyclization of acetamidine hydrochloride and dimethyl malonate.


Materials and Reagents

Reagent	Quantity (for a 0.1 mol scale)
Methanol	150 mL
Sodium methoxide	18.4 g (0.34 mol)
Dimethyl malonate	13.2 g (0.1 mol)
Acetamidine hydrochloride	9.45 g (0.1 mol)
4M Hydrochloric acid	As needed for pH adjustment
Ice-cold water	For washing
Ice-cold methanol (0-5 °C)	For washing

Procedure

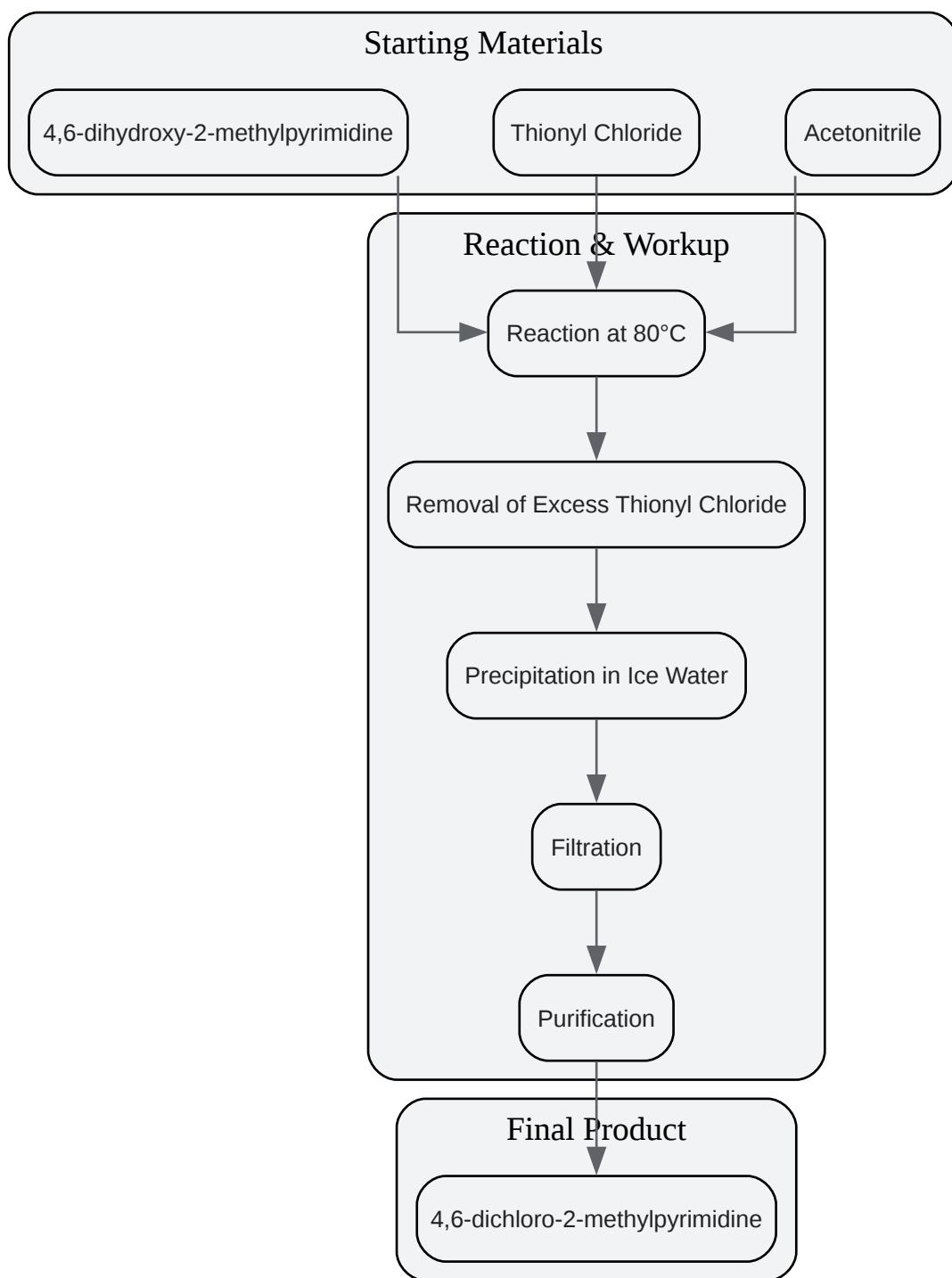
- In a 500 mL three-necked flask equipped with a stirrer, add 150 mL of methanol.
- Cool the flask in an ice bath and add 18.4 g of sodium methoxide while stirring until it is fully dissolved.[10]
- To the cooled solution, add 13.2 g of dimethyl malonate and 9.45 g of acetamidine hydrochloride.[10]
- Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25 °C.
- Continue to stir the creamy white solution at this temperature for 4 hours.[10]
- After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35 °C.[10]
- Dissolve the resulting residue in 50 mL of water.
- Adjust the pH of the solution to 1-2 using 4M hydrochloric acid, which will cause a white solid to precipitate.[10]
- Stir the mixture at 0 °C for 4 hours to facilitate crystallization.[10]

- Collect the white solid by suction filtration.
- Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).[10]
- Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%. [10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine


The intermediate is chlorinated using thionyl chloride to produce the final product.

Materials and Reagents

Reagent	Quantity (for a 0.04 mol scale)
4,6-dihydroxy-2-methylpyrimidine	5.0 g (0.04 mol)
Thionyl chloride	18.9 g (0.16 mol)
Acetonitrile	As a solvent
Ice water	50 g

Procedure

- In a reaction vessel, add 5.0 g of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g of thionyl chloride and acetonitrile.[1][11]
- Heat the reaction mixture to 80 °C and stir for 3 hours.[1][11]
- Monitor the reaction's completion using thin-layer chromatography (TLC).[1][11]
- Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1][11]
- Slowly pour the residue into 50 g of ice water, which will cause the product to precipitate.[1][11]
- Filter the precipitated solid.
- Purify the solid by column chromatography to yield **4,6-dichloro-2-methylpyrimidine** as a white solid. The expected yield is approximately 94%. [1][11]

[Click to download full resolution via product page](#)

Caption: Workflow for the chlorination of the intermediate to the final product.

Conclusion

The protocol described provides a reliable and high-yield pathway for the synthesis of **4,6-dichloro-2-methylpyrimidine**. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents and the product. This synthesis is a critical first step for many research and development projects in the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4,6-ジクロロ-2-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3 [sigmaaldrich.com]
- 8. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 4,6-dichloro-2-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042779#detailed-protocol-for-4-6-dichloro-2-methylpyrimidine-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com